1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride
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Overview
Description
1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO and a molecular weight of 253.65 . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
The synthesis of 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. This precursor is then subjected to cyclopropanation reactions under specific conditions to form the cyclopropanamine structure. The final step involves the conversion of the free base to its hydrochloride salt form .
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(2-(Methoxy)phenyl)cyclopropanamine hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(2-(Fluoromethoxy)phenyl)cyclopropanamine hydrochloride: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.
These comparisons highlight the unique properties and potential advantages of this compound, such as its enhanced stability and reactivity due to the presence of the trifluoromethoxy group .
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-4-2-1-3-7(8)9(14)5-6-9;/h1-4H,5-6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKSFRXJLBZGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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